Product packaging for 6-Bromoquinoxalin-2-amine(Cat. No.:CAS No. 1071605-38-3)

6-Bromoquinoxalin-2-amine

Cat. No.: B3184191
CAS No.: 1071605-38-3
M. Wt: 224.06 g/mol
InChI Key: MMQVOYVVXZLMNO-UHFFFAOYSA-N
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Description

6-Bromoquinoxalin-2-amine (CAS 1071605-38-3) is a brominated quinoxaline derivative that serves as a versatile chemical intermediate and building block in medicinal chemistry and anticancer research. The quinoxaline core is considered a privileged scaffold in drug discovery, found in a variety of biologically active molecules . This compound is particularly valuable for synthesizing novel, potent antitumor agents. Research has identified low micromolar potency in related bisfuranylquinoxalineurea analogs against a panel of cancer cell lines, including lung (A549), pancreatic (AsPC1), colon (HT29), breast (MDA-MB-231), prostate (PC3), ovarian (SKOV3), and bone (U2OS) cancers . Studies on these analogs show that treatment induces caspase 3/7 activation, PARP cleavage, and Mcl-1 dependent apoptosis, highlighting a potential mechanism of action for this class of compounds . Furthermore, this compound acts as a key precursor for synthesizing diverse heterocyclic compounds, including tetrazolo[1,5-a]quinoxalines and N-pyrazoloquinoxalines, which have demonstrated dual activity as potent anticancer and antimicrobial agents in scientific studies . Its structure makes it a crucial intermediate for further functionalization via cross-coupling reactions and other transformations to explore structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN3 B3184191 6-Bromoquinoxalin-2-amine CAS No. 1071605-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoquinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQVOYVVXZLMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676966
Record name 6-Bromoquinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071605-38-3
Record name 6-Bromoquinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromoquinoxalin 2 Amine and Its Analogs

Direct Synthesis Approaches for 6-Bromoquinoxalin-2-amine

Direct synthesis focuses on constructing the this compound molecule from acyclic or simpler cyclic precursors. This often involves a sequential or one-pot assembly of the quinoxaline (B1680401) ring system with the desired substituents.

The most prevalent and versatile method for synthesizing the quinoxaline ring is the condensation reaction between an o-phenylenediamine (B120857) and an α-dicarbonyl compound. sapub.orgchim.it This reaction is known for its efficiency and is widely applicable for creating a range of substituted quinoxalines. sapub.org The reaction mechanism involves nucleophilic attack by the amine groups on the carbonyl carbons, followed by dehydration to form the aromatic pyrazine (B50134) ring fused to the benzene (B151609) ring.

Various catalytic systems and reaction conditions have been developed to optimize this condensation. sapub.org Catalysts such as cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) and Brøsted acid hydrotrope combined catalysts (BAHC) have been successfully employed, sometimes using water as a green solvent. chim.it

A common precursor for the amine functionality is 1,2,4-triaminobenzene. For instance, 6-aminoquinoxaline (B194958) can be synthesized by reacting 1,2,4-triaminobenzene dihydrochloride (B599025) with a glyoxal (B1671930) sodium bisulfite adduct in an aqueous sodium carbonate solution. chemicalbook.com The mixture is heated, and upon cooling, the product crystallizes, which can then be purified by recrystallization to yield yellow crystals of 6-aminoquinoxaline. chemicalbook.com This aminoquinoxaline can then serve as a key intermediate for subsequent bromination.

Table 1: Example of Condensation Reaction for Aminoquinoxaline Synthesis

Starting Materials Reagents/Solvents Conditions Product Yield
1,2,4-Triaminobenzene dihydrochloride, Glyoxal sodium bisulfite adduct 10% Sodium Carbonate in water Heat to 100°C for 2 hours, then cool to 0°C 6-Aminoquinoxaline 87% (after recrystallization)

Data sourced from a synthesis description for 6-Aminoquinoxaline. chemicalbook.com

Introducing a bromine atom onto the quinoxaline ring can be achieved through electrophilic aromatic substitution. The position of bromination is influenced by the existing substituents and the reaction conditions. For the synthesis of 6-bromoquinoxaline (B1268447), direct bromination of the parent quinoxaline molecule is a viable route.

One effective method involves heating quinoxaline with N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide in a solvent like glacial acetic acid or dimethylformamide (DMF). chemicalbook.com This reaction, when monitored and controlled, can selectively produce the 6-bromoquinoxaline isomer as the main product. chemicalbook.com The use of strong acids, such as concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H), can also direct the regioselectivity of bromination for various benzazines, including quinoxaline. researchgate.net

Table 2: Direct Bromination of Quinoxaline

Starting Material Brominating Agent Solvent/Catalyst Conditions Product Yield
Quinoxaline N-Bromosuccinimide (NBS) Acetic Acid / Benzoyl Peroxide Reflux for 20 hours 6-Bromoquinoxaline 50%
Quinoxaline N-Bromosuccinimide (NBS) DMF / Benzoyl Peroxide Reflux for 20 hours 6-Bromoquinoxaline 51%

Data sourced from a study on quinoxaline bromination. chemicalbook.com

The introduction of the amino group at the C2 position is a critical step. While direct amination of a halo-quinoxaline can be challenging, alternative routes are more common. One of the most effective strategies involves starting with a precursor that already contains the amine or a group that can be converted to an amine.

Reductive amination provides a general method for synthesizing amines from aldehydes or ketones. openstax.org In the context of quinoxalines, this could involve the reaction of a quinoxalinone (a ketone analog) with ammonia (B1221849) in the presence of a reducing agent. openstax.org

Another powerful strategy is to build the quinoxaline ring from a diamine that already possesses an additional amino group, as described in the condensation reaction section (2.1.1). chemicalbook.com For example, starting with 4-bromo-1,2-phenylenediamine and condensing it with a suitable α-dicarbonyl compound that can provide the 2-amino functionality would be a direct route. More commonly, a related functional group like a nitro group is used as a precursor to the amine. A nitro-substituted quinoxaline can be catalytically hydrogenated to the corresponding aminoquinoxaline. researchgate.net

Synthetic Transformations Leading to this compound Derivatives

The synthesis of derivatives often relies on modifying a pre-formed quinoxaline scaffold. These transformations include converting one functional group into another or building new structures onto the existing ring system.

Functional group interconversion (FGI) is a key tactic in organic synthesis, defined as the process of converting one functional group into another through reactions like substitution, oxidation, or reduction. imperial.ac.uk This approach allows for the synthesis of a wide array of derivatives from a common intermediate.

On the quinoxaline core, a variety of FGIs are possible. For example, a nitro group, which can be introduced through nitration, is readily reduced to an amino group. openstax.org This reduction can be achieved using several methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like tin(II) chloride (SnCl₂), which is particularly mild and tolerant of other functional groups. sapub.orgopenstax.orgresearchgate.net

An amino group on the quinoxaline ring is also a versatile handle for further transformations. It can be converted into a variety of other substituents through diazotization followed by substitution. Halides themselves are good leaving groups and can be displaced in nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C, C-N, or C-O bonds, thus creating a diverse library of quinoxaline derivatives. vanderbilt.eduresearchgate.net

Achieving specific substitution patterns, or regioselectivity, is crucial for synthesizing a particular isomer like this compound. The synthetic route must be carefully designed to control the placement of both the bromo and amino groups.

A powerful strategy for the regioselective synthesis of a related isomer, 6-amino-5-bromoquinoxaline, has been demonstrated starting from 4-nitrobenzene-1,2-diamine. researchgate.net This multi-step process illustrates key principles of regiocontrol:

Cyclization: The starting diamine is first cyclized to form 6-nitroquinoxaline. This step establishes the quinoxaline core with the nitrogen functionality precursor at position 6.

Reduction: The nitro group is then reduced to an amino group. This is typically done via catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under hydrogen pressure. researchgate.net

Bromination: The final step is the regioselective bromination of 6-aminoquinoxaline. The existing amino group directs the incoming electrophile (bromine). Using a specific brominating agent like 1,3-Dibromo-5,5-dimethylhydantoin in a solvent such as dichloromethane (B109758) (CH₂Cl₂) at a controlled temperature allows for the selective introduction of bromine at the C5 position, adjacent to the amino group, affording the product in high yield. researchgate.net

This sequence highlights how the order of reactions and choice of reagents can precisely control the final substitution pattern on the quinoxaline ring. A similar strategy, starting with a different isomer of nitro-o-phenylenediamine, could be envisioned to achieve the 6-bromo-2-amino substitution pattern.

Table 3: Regioselective Synthesis of 6-Amino-5-bromoquinoxaline

Step Starting Material Reagents/Conditions Intermediate/Product Yield
Cyclization 4-Nitrobenzene-1,2-diamine Glyoxal 6-Nitroquinoxaline 95.1%
Hydrogenation 6-Nitroquinoxaline Pd/C, H₂ (2 MPa), 70°C 6-Aminoquinoxaline 83.3%
Bromination 6-Aminoquinoxaline 1,3-Dibromo-5,5-dimethylhydantoin, CH₂Cl₂ 6-Amino-5-bromoquinoxaline 97.6%

Data sourced from a study on the mild synthesis of 6-amino-5-bromoquinoxaline. researchgate.net

Catalytic Strategies in Quinoxaline Synthesis

The derivatization of the quinoxaline core, particularly at halogenated positions, is greatly facilitated by catalytic methods. These strategies offer efficient and selective means to form new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which are fundamental transformations in organic synthesis.

Transition Metal-Catalyzed Coupling Reactions for Quinoxaline Functionalization

Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of complex aromatic and heteroaromatic systems. For a substrate like this compound, the bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents.

The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate. wikipedia.orglibretexts.org This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents. organic-chemistry.org

For the functionalization of this compound, the Suzuki-Miyaura coupling would involve the reaction of the bromo-substituted quinoxaline with various aryl- or vinylboronic acids in the presence of a palladium catalyst and a base. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reaction is broadly applicable to bromo-substituted N-heterocycles. The presence of the free amine at the 2-position may influence the reaction conditions, potentially requiring protection or the use of specific ligand systems to avoid catalyst inhibition. The general applicability of this reaction to ortho-bromoanilines suggests its feasibility for the quinoxaline system. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
22-Bromo-6-methylpyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane11088
33-Bromobenzonitrile3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8592

This table presents generalized conditions for Suzuki-Miyaura reactions on analogous substrates to illustrate typical parameters. Specific results for this compound would require experimental investigation.

The Stille reaction is another versatile palladium-catalyzed cross-coupling reaction that forms C-C bonds by reacting an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. libretexts.org However, a significant drawback is the toxicity of the tin reagents and byproducts. libretexts.org

The mechanism of the Stille reaction is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of this compound, this reaction would allow for the introduction of various alkyl, alkenyl, aryl, and alkynyl groups by selecting the appropriate organostannane.

As with the Suzuki-Miyaura reaction, specific literature detailing the Stille coupling of this compound is sparse. However, the reaction is known to be effective for a wide range of heterocyclic halides. The choice of palladium catalyst, ligand, and additives (such as copper(I) salts to accelerate the reaction) is crucial for achieving high yields and selectivity. libretexts.org

Table 2: General Conditions for Stille Cross-Coupling of Aryl Bromides

EntryAryl BromideOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)
14-BromotolueneTributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene11090
22-BromopyridineTributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)-CuI (10)THF6585
31-Bromo-4-nitrobenzeneTrimethyl(2-furyl)stannanePd₂(dba)₃ (2)P(t-Bu)₃ (4)-Dioxane10088

This table illustrates typical Stille reaction conditions for analogous substrates. The optimal conditions for this compound would need to be determined experimentally.

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically C-N or C-O bonds. wikipedia.org This reaction involves the coupling of an arylboronic acid with an amine or an alcohol. wikipedia.org A significant advantage of the Chan-Lam coupling is that it is often performed under mild conditions, at room temperature, and open to the air, using inexpensive copper catalysts. organic-chemistry.org

For this compound, the Chan-Lam reaction would not directly functionalize the bromo-position. Instead, it would be a method to introduce substituents onto the existing amino group at the 2-position. However, if the goal is to introduce a new amino or alkoxy group at the 6-position, a different strategy would be required, such as a Buchwald-Hartwig amination or a copper-catalyzed Ullmann-type reaction on the bromo-substituent.

The Chan-Lam coupling mechanism is thought to proceed through a copper(II) intermediate which undergoes transmetalation with the boronic acid. The resulting copper-aryl species then reacts with the amine or alcohol, followed by reductive elimination to form the product and a copper(I) species, which is then reoxidized to copper(II) by oxygen from the air to complete the catalytic cycle. wikipedia.org

Table 3: Representative Conditions for Chan-Lam N-Arylation

EntryAmineArylboronic AcidCopper Source (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePhenylboronic acidCu(OAc)₂ (10)PyridineCH₂Cl₂RT90
2Morpholine4-Tolylboronic acidCu(OAc)₂ (20)Et₃NCH₂Cl₂RT85
3Imidazole3-Chlorophenylboronic acidCuCl₂ (10)Na₂CO₃DMF10078

This table provides general conditions for the Chan-Lam coupling of amines with arylboronic acids. Its application to the amino group of this compound would depend on the specific reactivity of this substrate.

Other Catalytic Methods for Derivatization

Beyond the classic cross-coupling reactions, other catalytic methods can be employed for the derivatization of quinoxaline systems. For instance, palladium-catalyzed carbonylative coupling reactions can be used to introduce carbonyl-containing functionalities. Direct C-H activation is another emerging field that could potentially be applied to functionalize the quinoxaline core at positions other than the bromo-substituted one, although this often requires specific directing groups. nih.gov For the amino group at the 2-position, various copper- or palladium-catalyzed amination and amidation reactions can be envisioned to further elaborate the structure. chemistryviews.org

Chemical Reactivity and Derivatization Chemistry of 6 Bromoquinoxalin 2 Amine

Reactivity of the Bromine Moiety in Substitution Reactions

The bromine atom at the C-6 position of the quinoxaline (B1680401) core is amenable to substitution through several important reaction classes, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electronic nature of the quinoxaline ring system significantly influences this reactivity.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those that are electron-deficient. wikipedia.org The quinoxaline ring, with its two nitrogen atoms, is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. wikipedia.org This is especially true for positions on the benzene (B151609) ring that are para or ortho to the nitrogen atoms, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto them. wikipedia.orgnih.gov

In the case of 6-Bromoquinoxalin-2-amine, the bromine atom is positioned para to one of the ring nitrogens (N-4), which activates the C-6 position for SNAr. The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate, followed by the expulsion of the bromide leaving group to restore aromaticity. nih.gov The presence of strong electron-withdrawing groups generally facilitates these reactions. dalalinstitute.com While specific studies detailing SNAr reactions on this compound are not prevalent, the inherent electronic properties of the quinoxaline core suggest that strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the bromine under suitable, often harsh, reaction conditions (e.g., high temperatures).

Cross-Coupling Reactivity Profiles

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound is an excellent handle for such transformations. researchgate.netwikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is widely used to form biaryl structures. wikipedia.orgorganic-chemistry.org Halogenated quinazolines and quinoxalines have been shown to be effective substrates in Suzuki couplings. researchgate.netresearchgate.net For this compound, this reaction would involve coupling with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. This pathway is crucial for synthesizing derivatives where the C-6 position is functionalized with a new aryl or heteroaryl group, a common strategy in drug discovery to explore structure-activity relationships.

Reactant 1Reactant 2Catalyst / BaseSolventProductYield
6-HaloquinazolineArylboronic acidPd(PPh₃)₄ / Na₂CO₃Propylene Carbonate6-ArylquinazolineHigh
2-ChloropyridineArylboronic acidPd(OAc)₂ (ligand-free) / BaseN/A2-ArylpyridineGood

This table presents data for Suzuki reactions on related halo-heterocycles to illustrate the expected reactivity profile. researchgate.netwikipedia.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgyoutube.comwikipedia.org This reaction is instrumental in creating alkynyl-substituted aromatic compounds. Applying this to this compound would allow for the introduction of various alkyne groups at the C-6 position, yielding 6-alkynylquinoxalin-2-amine derivatives. These products can serve as intermediates for further transformations or as final compounds with potential applications in materials science or as bioactive agents. The reaction is typically carried out under mild conditions with an amine base. youtube.com

Reactant 1Reactant 2Catalyst / Co-catalyst / BaseSolventProductYield
3-Bromo-2-aminopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuI / Et₃NDMF2-Amino-3-(phenylethynyl)pyridine95%
Aryl HalideTerminal AlkynePdCl₂(PPh₃)₂ / CuI / AmineAmine or DMFArylalkyneGood-Excellent

This table shows representative conditions for Sonogashira couplings on analogous substrates. nih.govyoutube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgorganic-chemistry.orgnih.gov It is a powerful method for synthesizing arylamines. libretexts.org For this compound, a Buchwald-Hartwig reaction could theoretically be performed at the C-6 position with a different primary or secondary amine. However, the presence of the C-2 amino group on the starting material complicates this transformation, as it can also act as a nucleophile or ligand for the palladium catalyst, potentially leading to side reactions or catalyst inhibition. youtube.com Selective N-arylation at the C-6 position would require careful optimization of ligands, bases, and reaction conditions to favor the intermolecular coupling over potential intramolecular reactions or catalyst deactivation.

Reactions at the Amine Functionality

The primary amino group at the C-2 position is nucleophilic and can undergo a variety of chemical transformations, including acylation, alkylation, and condensation reactions to form imines.

Acylation and Alkylation Reactions

Acylation: The 2-amino group of this compound can be readily acylated by reacting it with acylating agents such as acid chlorides or anhydrides. This nucleophilic acyl substitution reaction forms an amide linkage. rsc.org The reaction typically proceeds in the presence of a base to neutralize the acid byproduct. This derivatization is often used to introduce a wide range of functional groups, which can modulate the compound's physical properties and biological activity. For instance, acylation can be a key step in the synthesis of potent enzyme inhibitors. nih.gov

Alkylation: Direct alkylation of the 2-amino group with alkyl halides is also possible. youtube.com However, this reaction can be challenging to control. The initial alkylation produces a secondary amine, which is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. nih.gov To achieve selective mono-alkylation, specialized methods such as reductive amination or the use of specific ammonia (B1221849) surrogates are often preferred. researchgate.netwikipedia.org

Formation of Imine and Related Structures

The primary amino group at C-2 can undergo condensation with aldehydes or ketones to form an imine, also known as a Schiff base. researchgate.net This reaction is typically catalyzed by a weak acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. researchgate.netmdpi.com The formation of imines is a reversible process. mdpi.com This reaction provides a straightforward method to append diverse side chains to the quinoxaline core, which can be valuable for creating libraries of compounds for biological screening. The resulting imine can also be reduced to a stable secondary amine, providing an alternative route for controlled alkylation (reductive amination). wikipedia.org

Derivatization for Enhanced Bioactivity

Quinoxaline derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. youtube.com The derivatization of the this compound core at both the bromine and amine positions is a cornerstone of medicinal chemistry efforts to discover new therapeutic agents.

Cross-coupling reactions at the C-6 position allow for the introduction of various aryl and heteroaryl groups, which can interact with specific binding pockets in biological targets like protein kinases. Similarly, modifications at the 2-amino group through acylation, alkylation, or conversion to sulfonamides can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. organic-chemistry.org By systematically applying the reactions described—Suzuki, Sonogashira, Buchwald-Hartwig, acylation, and imine formation—researchers can generate large libraries of novel quinoxaline derivatives for high-throughput screening, leading to the identification of new drug candidates. youtube.com

Reactivity of the Quinoxaline Ring System

The chemical behavior of the quinoxaline ring in this compound is a complex interplay of the inherent electronic properties of the pyrazine (B50134) ring and the influence of the substituents on the benzo portion of the molecule. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which deactivates the entire ring system towards electrophilic attack compared to benzene. However, they activate the ring towards nucleophilic substitution, particularly at the C2 and C3 positions. The presence of an electron-donating amino group at the C2 position and an electron-withdrawing, yet ortho-, para-directing, bromo group at the C6 position further modulates this reactivity.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the quinoxaline ring is generally challenging due to the deactivating effect of the two nitrogen atoms. wikipedia.orggeeksforgeeks.org However, the substituents on the benzene ring of this compound play a crucial role in directing any potential EAS reactions. The amino group at C2 is a powerful activating group, but its influence is primarily on the pyrazine ring. The reactivity of the carbocyclic ring is dictated by the interplay between the deactivating quinoxaline nitrogens and the bromo and amino substituents.

In principle, the amino group at C2 and the bromo group at C6 would direct incoming electrophiles. The amino group strongly activates the ring, while the bromine atom is deactivating but directs ortho and para. Given the positions of these substituents, electrophilic attack would be predicted to occur at the C5 or C7 positions. However, the strong deactivation by the pyrazine core often necessitates harsh reaction conditions.

A pertinent example can be drawn from the chemistry of the related 6-bromoquinoline (B19933) system. Nitration of 6-bromoquinoline with nitric acid in a sulfuric acid medium leads to substitution at the C5 and C8 positions, demonstrating that electrophilic attack on the benzo ring is feasible.

Table 1: Electrophilic Aromatic Substitution on a Related Heterocycle

Starting Material Reagents Product(s) Notes
6-Bromoquinoline HNO₃, H₂SO₄ 6-Bromo-5-nitroquinoline and 6-Bromo-8-nitroquinoline Demonstrates electrophilic substitution on the carbocyclic ring of a related bromo-substituted N-heterocycle.

For this compound, similar reactivity could be anticipated, although the precise regioselectivity would be influenced by the electronic contribution of the 2-amino group.

Oxidation Reactions

The nitrogen atoms within the quinoxaline ring and the exocyclic amino group are susceptible to oxidation. Oxidation of the ring nitrogens typically yields N-oxides, which can significantly alter the electronic properties and biological activity of the molecule. nih.gov The oxidation of tertiary amines to amine oxides is a well-established transformation, often accomplished with reagents like hydrogen peroxide or peroxy acids. clockss.org

The synthesis of quinoxaline-N-oxides can be challenging due to the low basicity of the nitrogen atoms. clockss.org However, the presence of electron-donating groups can facilitate this transformation. For instance, the oxidation of 6,7-dibromo-5,8-dimethoxyquinoxaline with a nitration mixture has been reported to yield the corresponding 1,4-dioxide. This suggests that the nitrogen atoms in the pyrazine ring of this compound could potentially be oxidized to form the corresponding N-oxide or N,N'-dioxide under suitable conditions.

The exocyclic 2-amino group can also undergo oxidation. The aerobic oxidation of 2-aminophenols is a known reaction that can lead to the formation of phenoxazinone structures, catalyzed by copper complexes. rsc.org While this is an intermolecular reaction, it highlights the reactivity of the amino group towards oxidation. In the context of 2-aminoquinoxalines, controlled oxidation could potentially lead to nitroquinoxalines or azo compounds. rsc.org One-pot syntheses of 2-aminoquinoxalines often proceed under aerobic oxidation conditions, where an intermediate dihydroquinoxaline is oxidized to the aromatic quinoxaline. acs.orgnih.govorganic-chemistry.org

Table 2: Oxidation Reactions of Quinoxaline and Amine Derivatives

Starting Material/Reaction Type Reagent(s) Product Type Significance
6,7-Dibromo-5,8-dimethoxyquinoxaline Nitration mixture Quinoxaline-1,4-dioxide Demonstrates that N-oxidation of the quinoxaline core is possible. clockss.org
ortho-Phenylenediamines and aldehydes Aerobic oxidation 2-Aminoquinoxalines Shows the final aromatization step in many syntheses involves oxidation. acs.orgnih.gov
2-Aminophenol Air (O₂), Cu(II) catalyst 2-Aminophenoxazine-3-one Illustrates the oxidative potential of an amino group ortho to a nitrogen-containing ring system. rsc.org

Cyclization and Annulation Reactions

The 2-amino group of this compound is a key handle for building more complex, fused heterocyclic systems through cyclization and annulation reactions. These reactions are pivotal for the synthesis of novel compounds with potential therapeutic applications. sapub.org

A common strategy involves the reaction of a 2-haloquinoxaline with a molecule containing two nucleophilic sites. For example, 2,3-dichloroquinoxaline (B139996) reacts with 6-aminothiouracil, followed by intramolecular cyclization, to form a pyrimidothiazolo[4,5-b]quinoxaline system. sapub.org By analogy, the amino group of this compound could react with suitable electrophiles to construct new rings. For instance, reaction with an α-haloketone could lead to the formation of an imidazo[1,2-a]quinoxaline (B3349733) ring system.

Furthermore, modern catalytic methods allow for the direct construction of quinoxaline derivatives through reductive annulation of catechols and nitroarylamines, or from vicinal diols and o-nitroanilines. rsc.orgrsc.orgresearchgate.net While these are methods for synthesizing the quinoxaline core itself, they underscore the importance of annulation strategies in this area of chemistry. Iron-catalyzed ring-opening of indoles followed by annulation with 1,2-diaminoarenes is another advanced method to access 2-aminoaryl quinoxalines. acs.org

Table 3: Examples of Cyclization and Annulation Reactions Leading to or from Quinoxalines

Reaction Type Reactants Product Reaction Description
Thiazole Annulation 2,3-Dichloroquinoxaline and 6-aminothiouracil Pyrimidothiazolo[4,5-b]quinoxaline Intermolecular condensation followed by intramolecular cyclization to form a fused system. sapub.org
Oxadiazole Formation Ethyl quinoxaline-2-carboxylate and Hydrazine, then CNBr 5-(Quinoxalin-2-yl)-1,3,4-oxadiazol-2-amine Cyclization of a carbohydrazide (B1668358) derivative to form a new heterocyclic ring attached to the quinoxaline. sapub.org
Reductive Annulation Catechols and Nitroarylamines Quinoxaline derivatives Palladium-catalyzed direct synthesis of the quinoxaline core. rsc.orgrsc.org

Advanced Spectroscopic and Structural Elucidation of 6 Bromoquinoxalin 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. For 6-bromoquinoxalin-2-amine derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign the complex spectral data. researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. In this compound derivatives, the aromatic protons on the quinoxaline (B1680401) ring system exhibit characteristic chemical shifts and coupling patterns. For instance, in related aminoquinoline compounds, aromatic protons typically resonate in the downfield region of the spectrum. chemicalbook.com The protons of the amino group (-NH₂) often appear as a broad signal, and its chemical shift can be influenced by solvent and concentration. libretexts.org The position of the bromine atom and other substituents on the quinoxaline ring will influence the chemical shifts of the adjacent protons, aiding in the confirmation of the substitution pattern.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinoxaline ring are indicative of their electronic environment. The carbon atom attached to the bromine (C-6) will experience a characteristic upfield shift due to the heavy atom effect of bromine. Conversely, the carbon atom attached to the amino group (C-2) will be shifted downfield. The analysis of ¹³C NMR spectra, often in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, allows for the differentiation between CH, CH₂, CH₃, and quaternary carbon atoms, which is essential for a complete structural assignment. mdpi.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of this compound derivatives. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in identifying adjacent protons within the quinoxaline ring system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.eduprinceton.edu This technique is crucial for assigning the proton and carbon signals of each C-H unit in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the respective protons are close to each other in space, which is valuable for determining the three-dimensional structure and conformation of the molecule and its derivatives. princeton.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of this compound and its derivatives under mass spectrometric conditions can provide valuable structural information. Common fragmentation pathways for aromatic amines include the loss of HCN or H₂CN from the heterocyclic ring. youtube.com Alpha-cleavage, the breaking of the C-C bond adjacent to the amine, is a characteristic fragmentation for aliphatic amines and can also be observed in derivatives with alkyl substituents on the amino group. libretexts.orgyoutube.com The presence of the bromine atom will also influence the fragmentation, and fragments containing bromine will exhibit the characteristic isotopic pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. wpmucdn.com For this compound, the IR spectrum will show characteristic absorption bands for the N-H and C-N bonds of the primary amine, as well as vibrations associated with the aromatic quinoxaline ring.

Primary amines typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.com The N-H bending vibration is expected to appear around 1600 cm⁻¹. wpmucdn.com The C-N stretching vibration of aromatic amines is usually observed in the 1250-1335 cm⁻¹ region. orgchemboulder.com The aromatic C-H stretching vibrations will be seen above 3000 cm⁻¹, and the C=C and C=N stretching vibrations of the quinoxaline ring will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration typically occurs at lower frequencies, in the fingerprint region of the spectrum.

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (asymmetric & symmetric)3300-3500
Aromatic C-H Stretch>3000
N-H Bend~1600
Aromatic C=C and C=N Stretch1400-1600
Aromatic C-N Stretch1250-1335
C-Br Stretch<1000

Crystallographic Studies of this compound and its Complexes

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound or its derivatives would reveal detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Theoretical and Computational Investigations on 6 Bromoquinoxalin 2 Amine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-Bromoquinoxalin-2-amine, Density Functional Theory (DFT) would be a powerful tool to elucidate its electronic characteristics and predict its chemical behavior.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of this compound could be investigated using DFT to determine the energies and distributions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

A hypothetical data table for the electronic properties of this compound, as would be derived from a DFT study, is presented below.

ParameterValue (eV)
HOMO Energy
LUMO Energy
HOMO-LUMO Gap
Ionization Potential
Electron Affinity

Note: The values in this table are placeholders and would require specific computational studies to be determined.

Reactivity Indices and Sites of Interaction (e.g., Fukui Indices)

To predict the most probable sites for electrophilic and nucleophilic attacks on this compound, reactivity indices derived from DFT calculations would be employed. Fukui functions (f(r)) are particularly useful for this purpose. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most reactive atomic sites.

A conceptual data table for the Fukui indices of this compound is shown below.

Atomf+ (for nucleophilic attack)f- (for electrophilic attack)f0 (for radical attack)
N1
C2
C3
N4
C5
C6
C7
C8
Br9
N10 (Amine)

Note: The values in this table are placeholders and would need to be calculated through specific computational research.

Energetic Profiles of Reaction Pathways and Regioselectivity Predictions

Theoretical chemistry can be used to model potential reaction pathways involving this compound. By calculating the energies of reactants, transition states, and products, an energetic profile for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of the reaction. Such studies are also invaluable for predicting regioselectivity, for instance, in substitution reactions on the quinoxaline (B1680401) ring.

A hypothetical data table summarizing the energetic profile for a potential reaction of this compound is provided.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants0.0
2Transition State 1
3Intermediate
4Transition State 2
5Products

Note: The values in this table are illustrative and would be the outcome of specific reaction mechanism studies.

Thermodynamic Analyses

Thermodynamic analysis based on quantum chemical calculations can provide data on the stability and equilibrium properties of this compound and its reactions. Important thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be computed. These values are crucial for understanding the spontaneity and temperature dependence of chemical processes involving the compound.

A sample data table for the calculated thermodynamic properties of a reaction involving this compound is presented.

Thermodynamic ParameterValue
Enthalpy of Formation (ΔHf°)
Standard Entropy (S°)
Gibbs Free Energy of Formation (ΔGf°)

Note: The values in this table are placeholders and would be determined through specific computational thermodynamic analyses.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations would be instrumental in exploring its conformational landscape, particularly the rotation of the amine group and its interaction with solvent molecules. Understanding the preferred conformations and the dynamics of intermolecular interactions is essential for predicting how the molecule will behave in a biological or chemical environment.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given that quinoxaline derivatives are known to exhibit a wide range of biological activities, molecular docking studies of this compound with various biological targets (e.g., enzymes, receptors) would be highly valuable. These studies can predict the binding affinity and mode of interaction, providing a rational basis for its potential pharmacological effects and for the design of new, more potent derivatives.

A hypothetical data table summarizing the results of a molecular docking study of this compound with a hypothetical protein target is shown below.

ParameterValue
Binding Affinity (kcal/mol)
Interacting Residues
Type of Interactions

Note: The values and information in this table are for illustrative purposes and would be the result of specific molecular docking simulations.

Medicinal Chemistry Research and Pharmacological Implications of Quinoxaline Derivatives

Applications as Key Synthetic Intermediates in Drug Discovery

The strategic placement of the bromine atom and the amino group on the quinoxaline (B1680401) core makes 6-Bromoquinoxalin-2-amine and its isomers valuable intermediates in the synthesis of complex molecules for drug discovery. The bromine atom provides a reactive site for various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The amino group can be readily functionalized to form amides, ureas, and other moieties, further expanding the chemical space for drug design.

Targeting Enzyme Systems: Inhibitors and Modulators

The quinoxaline nucleus is a key feature in the design of various enzyme inhibitors, where it can interact with the active sites of target proteins. Research has explored the potential of 6-bromo-substituted quinoxaline derivatives in modulating the activity of clinically relevant enzymes.

Metallo-beta-lactamase Inhibition Research

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to public health. nih.gov The development of MBL inhibitors is a critical area of research to overcome this resistance mechanism. While the quinoxaline scaffold has been investigated for various biological activities, current research literature does not provide specific studies on this compound or its direct derivatives as inhibitors of metallo-beta-lactamases. The search for effective MBL inhibitors remains an ongoing challenge in medicinal chemistry. nih.gov

Kinase Inhibitor Research

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. Consequently, kinase inhibitors are a major class of targeted therapies. The quinoxaline scaffold has been successfully employed in the development of kinase inhibitors.

Recent research has identified new quinoxaline derivatives as potent dual inhibitors of Proviral integration site for Moloney murine leukemia virus (Pim) kinases 1 and 2, which are overexpressed in various cancers and are linked to tumor progression and drug resistance. nih.gov In a study focused on establishing structure-activity relationships, a series of 6- and 7-substituted quinoxaline derivatives were synthesized and evaluated. Among them, a compound with a bromine substitution at the 6-position demonstrated significant inhibitory activity against both Pim-1 and Pim-2 kinases. nih.gov The 6-bromo substituent is oriented towards a hydrophobic pocket, enhancing van der Waals interactions. nih.gov

CompoundSubstitutionPim-1 IC50 (µM)Pim-2 IC50 (µM)
5e6-Br0.2460.138

Data sourced from a study on new quinoxaline derivatives as dual Pim-1/2 kinase inhibitors. nih.gov

These findings highlight the potential of the this compound scaffold as a promising starting point for the design of novel and selective kinase inhibitors for cancer therapy.

Antimicrobial Research Potential

The emergence of multidrug-resistant microbial pathogens has created an urgent need for the discovery of new antimicrobial agents with novel mechanisms of action. Quinoxaline derivatives have been extensively investigated for their antimicrobial properties.

Antibacterial Activity Investigations

The antibacterial potential of quinoxaline derivatives has been demonstrated in various studies. The introduction of an amino group into the quinoxaline parent nucleus can significantly enhance the water solubility and, consequently, the antibacterial activity of the compounds. nih.gov

A study on structurally novel C-2 amine-substituted quinoxaline analogues reported the synthesis and evaluation of a series of derivatives against several bacterial strains. nih.gov While this study provides a general synthetic scheme starting from o-phenylenediamine (B120857), it does not specifically report the antibacterial data for a 6-bromo substituted derivative. However, the research indicates that modifications at the C-2 amino position of the quinoxaline ring are a promising strategy for developing new antibacterial agents. nih.gov Another study on the antimicrobial activity of new substituted quinoxalines showed that symmetrically disubstituted quinoxalines displayed the most significant antibacterial activity. nih.gov

Further focused research is required to specifically determine the antibacterial spectrum and potency of this compound and its derivatives.

Antifungal Activity Investigations

Fungal infections represent a growing health concern, particularly in immunocompromised individuals, and the development of new antifungal agents is a priority. While quinoxaline derivatives have shown a broad range of biological activities, specific research on the antifungal properties of this compound is limited in the current scientific literature.

Studies on other 6-substituted heterocyclic systems have shown promising antifungal activity. For instance, a series of 6-(2-benzofuran)amiloride and hexamethylene amiloride (B1667095) (HMA) analogs were identified with broad-spectrum activity against pathogenic fungi. escholarship.orgnih.gov Additionally, research on 1,6-dihydropyrimidine derivatives indicated that electron-withdrawing substitutions on the N-phenyl acetamide (B32628) ring can lead to good antifungal activity. nih.gov However, these findings are not directly applicable to the this compound scaffold. Therefore, dedicated studies are needed to explore and establish the potential antifungal activity of this compound and its derivatives.

Antiviral Activity Investigations

The quinoxaline scaffold is a subject of significant interest in the development of new antiviral drugs. mdpi.comsapub.orgnih.gov These nitrogen-containing heterocyclic compounds are being investigated for their potential to combat a range of viruses. sapub.org The core structure of quinoxaline is seen as a promising moiety for targeting various molecular pathways essential for viral replication. mdpi.com

However, a specific investigation into the antiviral properties of This compound has not been detailed in the available scientific literature. While the broader class of quinoxaline derivatives shows promise, dedicated studies to evaluate this particular compound's efficacy against viral pathogens have not been published.

Table 1: Antiviral Activity of this compound

Virus Tested Assay Type Result
No data available No data available No data available

Anticancer Research Modalities

Quinoxaline derivatives are widely recognized for their potential as anticancer agents, with research exploring their ability to inhibit tumor growth and induce cell death. mdpi.comnih.gov Despite this broad interest, specific research focusing on This compound is not present in the current body of scientific literature. The following subsections detail the lack of specific findings for this compound within key anticancer research areas.

Inhibition of Cell Growth and Proliferation in Cancer Models

The inhibition of cancer cell growth is a primary goal in the development of new oncological therapies. Various quinoxaline derivatives have been synthesized and tested for their cytotoxic effects on human cancer cell lines. mdpi.com However, studies detailing the specific effects of This compound on cancer cell growth and proliferation have not been reported.

Table 2: Cell Growth Inhibition by this compound

Cancer Cell Line Assay (e.g., MTT) IC₅₀ Value
No data available No data available No data available

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a critical mechanism through which many anticancer agents exert their effects. Research into quinoxaline derivatives often includes evaluating their ability to trigger this process in tumor cells. sapub.org There is currently no published research that investigates whether This compound can induce apoptosis or elucidates its potential mechanism of action in this regard.

Hypoxia-Selective Cytotoxicity Studies

Tumor hypoxia (low oxygen levels) is a characteristic of solid tumors that can lead to resistance to conventional therapies. Quinoxaline 1,4-di-N-oxides, in particular, have been investigated as hypoxia-activated prodrugs that are selectively toxic to cancer cells in low-oxygen environments. frontiersin.org However, there are no available studies that assess the hypoxia-selective cytotoxicity of This compound .

Anti-inflammatory Research Paradigms

The quinoxaline core is a feature in various compounds explored for their anti-inflammatory properties. mdpi.comsapub.org These investigations often focus on the ability of such molecules to modulate inflammatory pathways. Despite the recognized potential of the quinoxaline scaffold, dedicated research to characterize the anti-inflammatory effects of This compound has not been documented in the scientific literature. Therefore, no data is available on its potential mechanisms, such as the inhibition of inflammatory mediators.

Neuropharmacological Research Pathways

While direct neuropharmacological studies on This compound are not available, research into structurally related compounds provides some insight into the potential of this chemical class. A notable example is Brimonidine, which is chemically named 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine . nih.govlgcstandards.com This compound is a potent and highly selective alpha-2 adrenergic receptor agonist. nih.gov

Brimonidine is used clinically to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension. nih.gov Its mechanism involves reducing the production of aqueous humor and increasing its outflow. nih.gov The high selectivity for the alpha-2 adrenoceptor over the alpha-1 receptor minimizes certain systemic side effects. nih.gov It is important to note that Brimonidine is a derivative of the 6-aminoquinoxaline (B194958) isomer and features a distinct N-(4,5-dihydro-1H-imidazol-2-yl) substitution, differentiating it from this compound. nih.gov

Table 3: Neuropharmacological Activity of Brimonidine (Related Compound)

Compound Target Activity Clinical Use
Brimonidine Alpha-2 Adrenergic Receptor Agonist Antiglaucoma Agent

Antiparasitic and Antitubercular Research Endeavors

The quinoxaline scaffold is a significant pharmacophore in the development of new therapeutic agents, with research extending into its potential against various infectious diseases. While extensive data on this compound itself is limited, studies on the broader quinoxaline class have revealed promising antiparasitic and antitubercular activities.

Antiparasitic Activity:

Quinoxaline derivatives have been investigated for their efficacy against several parasites, including Leishmania and Plasmodium. For instance, a series of 2-cyano-3-(4-phenylpiperazine-1-carboxamido)quinoxaline 1,4-dioxide derivatives demonstrated activity against Leishmania. ijpsjournal.com In one study, derivatives featuring 3-chloro and 4-methyl substitutions on a pyrazoline ring attached to the quinoxaline core showed significant effectiveness, with IC50 values of 0.72 µM and 1.45 µM, respectively, which were more potent than the metronidazole (B1676534) reference drug (IC50 1.69–1.82 µM). ijpsjournal.com

Furthermore, structure-activity relationship (SAR) studies on quinoxaline derivatives against Leishmania amazonensis have led to the design and synthesis of new potent compounds, highlighting the scaffold's potential in developing novel antileishmanial drugs. nih.gov Although direct studies on this compound are not widely published, the consistent antiparasitic activity across various quinoxaline analogues suggests that it is a valuable starting point for further derivatization and investigation.

Antitubercular Activity:

The quinoxaline ring is a recognized scaffold in the search for new anti-tuberculosis (TB) drugs. acs.orgmdpi.com Derivatives of quinoxaline-1,4-di-N-oxide, in particular, have been shown to inhibit the growth of Mycobacterium tuberculosis (M. Tb.) by 99-100%. researchgate.net The N-oxide groups are often considered crucial for activity, potentially acting as bioreductive functionalities that are activated under the hypoxic conditions of TB granulomas. researchgate.net

Research has shown that the substitution pattern on the quinoxaline ring significantly influences anti-mycobacterial potency. A study involving the hybridization of quinoxaline 1,4-di-N-oxide with other scaffolds like chalcones and fluoroquinolones found that the presence of an electron-withdrawing group, such as chlorine, at the R¹ or R² position was important for biological activity. researchgate.net This highlights the potential of halogenated quinoxalines in this therapeutic area.

While specific data for this compound is scarce, one derivative, 6-(Trifluoromethyl)quinoxalin-2-amine, synthesized from it, was evaluated for its anti-TB properties. The modification of substituents on this scaffold had a notable impact on its efficacy, as detailed in the table below.

Table 1: Antitubercular Activity of 6-(Trifluoromethyl)quinoxalin-2-amine Derivatives
Compound IDModification from Parent CompoundEffect on Anti-TB Activity
Derivative 1Substitution of -H with -Cl at position 710-fold decrease
Derivative 2Substitution of -H with -OCH₃ at position 72-fold increase in solubility

This data underscores the sensitivity of antitubercular activity to substituent changes on the quinoxaline-2-amine core.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the core ring structure. SAR studies provide critical insights into how modifications affect potency and selectivity.

For general anticancer activity, SAR studies of some quinoxaline series have shown that unsubstituted aromatic rings can lead to higher activity than substituted ones. acs.org When substituents are present, electron-withdrawing groups like -Cl have been found to produce higher activity compared to other halogens like -Br or electron-donating groups like -CH₃. acs.org

In the context of antitubercular agents, the presence and type of halogen at specific positions are critical. As noted previously, substituting a hydrogen with a chlorine atom on a quinoxaline derivative can decrease anti-TB activity tenfold, demonstrating the fine-tuning required for optimal efficacy. researchgate.net The presence of N-oxide groups on the quinoxaline ring is also often a key structural requirement for antimycobacterial action. researchgate.net

In the realm of anti-inflammatory action via the ALX/FPR2 receptor, SAR studies on synthetic lipoxin A₄ mimetics containing a quinoxaline core have yielded specific findings. For a series of these complex derivatives, the length of an alkyl chain was varied. A derivative with a six-carbon chain ((R)-6) was found to be twice as effective as the native compound, while increasing the chain length to eight carbons did not further improve efficacy. nih.gov This indicates that even modifications distal to the quinoxaline core can have a profound impact on receptor interaction and subsequent biological response.

Molecular modeling and conformational analysis are key tools to understand these effects. Studies on other heterocyclic scaffolds have shown that specific dihedral angles and the orientation of substituent groups relative to the core ring system are critical for receptor affinity. For example, in modeling the binding of a quinoxaline derivative to the α2A-adrenoceptor, the quinoxaline ring was proposed to engage in a hydrophobic interaction with a cysteine residue (Cys201). nih.gov The introduction of a more polar serine residue at this position was predicted to create an unfavorable interaction, demonstrating the importance of matching the hydrophobicity of the ligand's conformation to that of the binding pocket. nih.gov

The formyl peptide receptor 2 (FPR2), also known as the lipoxin A₄ receptor (ALX/FPR2), is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating inflammatory responses. nih.govnih.gov It is a unique receptor in that it can be activated by both pro-inflammatory and pro-resolving agonists, making it an attractive target for novel anti-inflammatory therapies. nih.gov

Recent research has identified quinoxaline-containing compounds as modulators of the ALX/FPR2 receptor. nih.govresearchgate.net In a study focused on developing synthetic lipoxin A₄ mimetics (sLXms), a series of novel quinoxaline-containing compounds were synthesized and evaluated. nih.govresearchgate.net

Table 2: Activity Profile of a Quinoxaline-Containing Synthetic Lipoxin A₄ Mimetic ((R)-6) at the ALX/FPR2 Receptor
CompoundReceptor TargetActivityObserved EffectReference
(R)-6 (QNX-sLXm)ALX/FPR2Partial AgonistActivated the receptor, leading to increased intracellular Ca²⁺ flux and attenuation of inflammatory responses in vitro and in vivo. nih.govnih.gov

The lead compound from this series, designated (R)-6, was found to be a potent anti-inflammatory agent that functions as a partial agonist of the ALX/FPR2 receptor. nih.govnih.gov It effectively activated the receptor, which was measured by a transient increase in intracellular calcium. nih.govnih.gov However, the maximal activation induced by the mimetic was approximately 40% lower than that induced by the native full agonist, lipoxin A₄, confirming its status as a partial agonist. nih.gov

This partial agonism translated into significant anti-inflammatory and pro-resolving effects. The compound (R)-6 was shown to attenuate NF-κB activity induced by inflammatory stimuli in monocytes and vascular smooth muscle cells. nih.gov These findings demonstrate that the quinoxaline scaffold can be incorporated into complex molecules designed to selectively target and activate receptors like ALX/FPR2, offering a pathway to novel therapeutics that promote the resolution of inflammation.

This compound: A Versatile Building Block in Materials Science and Industrial Chemistry

The heterocyclic compound this compound is emerging as a significant precursor in the development of advanced materials. Its unique structure, featuring a quinoxaline core functionalized with both a bromine atom and an amino group, offers versatile reaction sites for the synthesis of complex organic molecules. This article explores its applications in organic light-emitting devices (OLEDs), polymeric materials, and agrochemical research, highlighting the role of its distinct chemical architecture in driving innovation across these fields.

Applications in Materials Science and Industrial Chemistry

The quinoxaline (B1680401) moiety is a well-established pharmacophore in medicinal chemistry, but its utility extends significantly into materials science and industrial applications. The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline structure, combined with the potential for extensive π-conjugation, imparts desirable electronic and photophysical properties to its derivatives. The presence of a bromo group and an amino group in 6-Bromoquinoxalin-2-amine provides orthogonal handles for synthetic modification, making it a valuable intermediate for creating a diverse range of functional materials.

Quinoxaline derivatives are recognized for their application as electron-transporting and emissive materials in OLEDs. The nitrogen atoms in the pyrazine ring lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport. This intrinsic property makes the quinoxaline scaffold a promising component for designing efficient OLED materials.

While specific research detailing the performance of this compound itself in OLED devices is not extensively documented in peer-reviewed literature, its chemical structure is highly relevant for the synthesis of advanced optoelectronic materials. The amino group can serve as a point of attachment for various aryl groups, tuning the electronic properties and emission color of the resulting molecule. The bromo substituent can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to build larger, more complex conjugated systems. Commercial suppliers have noted its relevance in the OLED field, suggesting its role as a key intermediate. guidechem.com

Table 1: Potential Optoelectronic Properties of Quinoxaline-Based Emitters

PropertyRepresentative Value for Quinoxaline DerivativesSignificance in OLEDs
LUMO Energy Level -2.8 to -3.5 eVFacilitates efficient electron injection from the cathode.
HOMO Energy Level -5.5 to -6.2 eVDetermines the energy barrier for hole injection.
Photoluminescence Quantum Yield (PLQY) > 70% in solutionHigh efficiency of light emission.
Emission Color Blue to GreenTunable through chemical modification.

This table presents representative data for the broader class of quinoxaline derivatives to illustrate their potential in OLED applications.

The rigid and planar structure of the quinoxaline ring system is a desirable feature for the construction of ordered macromolecules, including polymers and macrocycles. These structures are of interest for applications in molecular recognition, sensing, and the development of novel porous materials.

The bifunctional nature of this compound makes it an ideal monomer for polymerization reactions. The amino group can undergo condensation with carboxylic acids or acyl chlorides to form polyamides, while the bromo group can participate in metal-catalyzed cross-coupling polymerizations. The resulting polymers would incorporate the electronically active quinoxaline unit into their backbone, potentially leading to materials with interesting conductive or photophysical properties.

In the realm of supramolecular chemistry, quinoxaline derivatives serve as crucial subunits in the synthesis of macrocyclic receptors. The formation of macrocycles often relies on the precise geometric arrangement of reactive sites. The defined positions of the amino and bromo groups on the this compound ring allow for directed synthesis of macrostructures with specific cavity sizes and shapes, which can be designed for selective ion or molecule binding.

Table 2: Examples of Macrocyclization Reactions Using Bromo-Amino Aromatic Compounds

Reaction TypeReagentsResulting LinkageApplication of Macrocycle
Buchwald-Hartwig Amination Palladium catalyst, base, diamineCarbon-NitrogenAnion sensing, catalysis
Suzuki Coupling Palladium catalyst, base, diboronic acidCarbon-CarbonMolecular recognition, host-guest chemistry
Amide Condensation Dicarboxylic acid, coupling agentAmideArtificial receptors, ion transport

This table illustrates common synthetic strategies that could be applied to this compound for the construction of polymeric and macrocyclic structures.

The quinoxaline core is found in a number of biologically active compounds, and its derivatives have been investigated for a range of applications, including as pesticides. The mode of action often involves the inhibition of essential enzymes in insects or fungi. The structural diversity that can be generated from a quinoxaline template allows for the optimization of activity against specific pests while minimizing off-target effects.

While direct studies on the agrochemical properties of this compound are not widely reported, its structure provides a valuable starting point for the synthesis of a library of new potential agrochemicals. The amino group can be acylated, alkylated, or converted into other functional groups to explore the structure-activity relationship (SAR). The bromo-substituent allows for the introduction of different aryl or alkyl groups via cross-coupling reactions, further diversifying the chemical space. This approach enables the systematic modification of the molecule to enhance its potency, selectivity, and environmental profile.

Future Research Directions and Translational Opportunities

Development of Novel Synthetic Strategies for Enhanced Efficiency

The development of efficient and sustainable synthetic methodologies is paramount for the widespread application of 6-Bromoquinoxalin-2-amine and its derivatives. Current synthetic routes, while effective, often involve multiple steps and may utilize harsh reagents. Future research will likely focus on creating more streamlined and environmentally benign processes.

Exploration of New Biological Targets and Disease Areas

While quinoxaline (B1680401) derivatives have shown promise in various therapeutic areas, the full biological potential of this compound remains largely untapped. Future investigations will aim to identify new biological targets and explore its efficacy in a broader range of diseases. The quinoxalin-2-amine (B120755) scaffold is present in a variety of bioactive molecules, suggesting that this compound could be a valuable candidate for research in medicinal chemistry. smolecule.com

Systematic screening of this compound against diverse panels of enzymes, receptors, and ion channels could reveal unexpected biological activities. Furthermore, its potential as an anti-infective agent against drug-resistant bacteria and viruses, or as a modulator of pathways involved in neurodegenerative diseases, warrants thorough investigation. The structural alerts within the molecule, such as the bromine atom and the amine group, offer opportunities for targeted modifications to enhance potency and selectivity for newly identified targets.

Integration of Computational Design in Quinoxaline-Based Compound Discovery

Computational tools are becoming indispensable in modern drug discovery and materials science. The integration of computational design can significantly accelerate the discovery and optimization of novel compounds based on the this compound scaffold.

In silico screening of virtual libraries of this compound derivatives against known protein targets can rapidly identify promising lead compounds. Molecular docking and molecular dynamics simulations can provide detailed insights into the binding modes and interactions of these compounds, guiding the rational design of more potent and selective analogues. For instance, these computational approaches can predict how modifications to the quinoxaline core or the substituents will affect binding affinity and pharmacokinetic properties, thereby streamlining the synthetic efforts towards the most promising candidates.

Advancements in Material Science Applications of Quinoxaline Derivatives

The unique photophysical and electronic properties of the quinoxaline ring system make it an attractive component for advanced materials. Future research is expected to explore the potential of this compound and its derivatives in various material science applications. smolecule.com

The bromine atom in this compound can serve as a handle for further functionalization, allowing for the synthesis of novel organic semiconductors, fluorescent dyes, and nonlinear optical materials. For example, its incorporation into conjugated polymers could lead to materials with tailored electronic properties for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The ability to tune the optical and electronic characteristics through chemical modification makes these derivatives highly versatile for creating next-generation materials.

Interdisciplinary Research Synergies with this compound

The full potential of this compound will be realized through collaborative efforts that bridge different scientific disciplines. Interdisciplinary research will foster innovation and accelerate the translation of fundamental discoveries into tangible applications.

For instance, collaborations between synthetic chemists, computational biologists, and pharmacologists will be crucial for the efficient discovery and development of new therapeutic agents. Similarly, partnerships between material scientists, physicists, and engineers will be essential for designing and fabricating novel electronic and photonic devices based on this compound derivatives. These synergistic interactions will undoubtedly pave the way for exciting breakthroughs and solidify the importance of this versatile chemical compound in science and technology.

Q & A

Q. What are the standard synthetic routes for 6-Bromoquinoxalin-2-amine?

  • Methodological Answer: The synthesis typically involves halogenation and nucleophilic substitution reactions. For brominated quinoxaline derivatives, bromine can be introduced via electrophilic aromatic substitution using reagents like Br2/FeBr3\text{Br}_2/\text{FeBr}_3 or NBS\text{NBS} (). Subsequent amination at the 2-position is achieved by reacting 6-bromoquinoxaline with ammonia or amines under reflux conditions (e.g., NH3/EtOH\text{NH}_3/\text{EtOH}, 60–80°C) (). Characterization via 1H NMR^1\text{H NMR} (e.g., δ 7.2–8.5 ppm for aromatic protons) and mass spectrometry (e.g., molecular ion peak at m/z228m/z \approx 228) confirms the structure .

Q. How should this compound be characterized to ensure purity and structural integrity?

  • Methodological Answer: Use a combination of spectroscopic techniques:
  • NMR Spectroscopy: 1H^1\text{H} and 13C NMR^{13}\text{C NMR} to identify aromatic protons (6–9 ppm) and carbon environments ().
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular formula (C8H6BrN3\text{C}_8\text{H}_6\text{BrN}_3) and isotopic patterns for bromine (1:1 ratio for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) ().
  • Elemental Analysis: Verify %C, %H, %N within ±0.4% of theoretical values ().

Q. What are the recommended storage conditions for this compound?

  • Methodological Answer: Store at 4°C in airtight, light-protected containers to prevent degradation via photolysis or hydrolysis. Use desiccants (e.g., silica gel) to avoid moisture absorption, which can lead to decomposition ( ).

Advanced Research Questions

Q. How can bromination efficiency in quinoxaline derivatives be optimized?

  • Methodological Answer: Bromination efficiency depends on reaction conditions:
  • Temperature: Increasing from 50–55°C to 70–75°C improves yield (e.g., from 30% to 80% in ).
  • Catalyst: Use FeBr3\text{FeBr}_3 or AlBr3\text{AlBr}_3 to enhance electrophilic substitution ().
  • Solvent: Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions (). Monitor progress via TLC (Rf0.5R_f \approx 0.5 in hexane:EtOAc 3:1) .

Q. How do structural modifications (e.g., Br vs. Cl substituents) affect biological activity in quinoxaline-2-amine derivatives?

  • Methodological Answer: Conduct structure-activity relationship (SAR) studies:
  • Receptor Binding Assays: Compare IC50_{50} values of 6-Bromo vs. 6-Chloro derivatives ( shows bromine enhances hydrophobic interactions with target enzymes).
  • Computational Modeling: Use DFT calculations to analyze electron-withdrawing effects of Br on aromatic ring reactivity ().
  • In Vitro Toxicity: Assess cytotoxicity (e.g., MTT assay) to determine substituent-dependent toxicity thresholds .

Q. How should researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer: Apply systematic validation protocols :
  • Reproducibility Checks: Repeat assays under standardized conditions (e.g., fixed cell lines, serum-free media) to eliminate variability ().
  • Meta-Analysis: Compare datasets across studies using statistical tools (e.g., Cohen’s dd for effect size) to identify outliers ().
  • Mechanistic Studies: Use knockout models or enzyme inhibition assays to confirm target specificity () .

Q. What strategies are effective for mechanistic studies of nucleophilic substitution in this compound synthesis?

  • Methodological Answer:
  • Kinetic Isotope Effects (KIE): Replace H2O\text{H}_2\text{O} with D2O\text{D}_2\text{O} to probe rate-determining steps ().
  • Intermediate Trapping: Use NaNO2\text{NaNO}_2 to isolate nitroso intermediates in amination reactions ().
  • Computational Studies: Perform DFT simulations (e.g., Gaussian 16) to map transition states and activation energies () .

Data Presentation Guidelines

  • Tables: Include comparative data (e.g., substituent effects on yield/activity) with error margins ().
  • Spectra: Annotate key peaks in NMR/IR spectra ().
  • Ethics: Adhere to open-data principles while ensuring patient anonymity in biomedical studies ().

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.